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Compound of Interest

Compound Name: 4-Bromo-2-isopropoxypyridine

Cat. No.: B1520130

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data of the versatile chemical intermediate, 4-Bromo-2-
isopropoxypyridine.

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-2-isopropoxypyridine (CAS No. 1142194-24-8), a key building block in the synthesis
of various pharmaceutical and agrochemical compounds. A thorough understanding of its
spectral characteristics is paramount for researchers, scientists, and drug development
professionals to ensure compound identity, purity, and for the elucidation of reaction outcomes.
This document synthesizes available experimental data with predictive analysis based on
established spectroscopic principles, offering a practical reference for laboratory applications.

Molecular Structure and Spectroscopic Overview

4-Bromo-2-isopropoxypyridine possesses a substituted pyridine ring, a structure
fundamental to many biologically active molecules. The presence of a bromine atom, an
isopropoxy group, and the nitrogen atom within the aromatic ring gives rise to a distinct
spectroscopic fingerprint. This guide will delve into the nuances of its *H NMR, 3C NMR, IR,
and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. The following sections detail the proton (*H) and carbon-13 (33C) NMR data for 4-
Bromo-2-isopropoxypyridine.

'H NMR Spectroscopy

Experimental tH NMR data for 4-Bromo-2-isopropoxypyridine has been reported in the
literature.[1] The spectrum, typically recorded in deuterated chloroform (CDCIls), reveals
characteristic signals for the aromatic protons and the isopropoxy group.

Table 1: Experimental *H NMR Data for 4-Bromo-2-isopropoxypyridine[1]

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~7.9 d 1H H-6
~6.9 dd 1H H-5
~6.8 d 1H H-3
~5.2 sept 1H CH (isopropoxy)
~1.3 d 6H CHs (isopropoxy)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the
solvent and the specific spectrometer used.

Interpretation of the tH NMR Spectrum:

e Aromatic Region: The pyridine ring protons appear in the downfield region (6 6.8-7.9 ppm).
The proton at the 6-position (H-6) is the most deshielded due to its proximity to the
electronegative nitrogen atom and exhibits a doublet splitting from the adjacent H-5. The H-5
proton appears as a doublet of doublets, being coupled to both H-6 and H-3. The H-3 proton,
adjacent to the isopropoxy group, is the most upfield of the aromatic protons and shows a
doublet splitting from H-5.

 |Isopropoxy Group: The methine proton of the isopropoxy group appears as a septet around
5.2 ppm, a characteristic multiplicity resulting from coupling with the six equivalent methyl
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protons. The two methyl groups of the isopropoxy moiety are equivalent and give rise to a
single, strong doublet signal at approximately 1.3 ppm.

3C NMR Spectroscopy

While explicit experimental 13C NMR data for 4-Bromo-2-isopropoxypyridine is not readily
available in the searched literature, a predicted spectrum can be derived based on established
chemical shift principles for substituted pyridines.

Table 2: Predicted 13C NMR Data for 4-Bromo-2-isopropoxypyridine

Predicted Chemical Shift (6, ppm) Assighment
~163 C-2

~110 C-3

~118 C-4

~141 C-5

~150 C-6

~70 CH (isopropoxy)
~22 CHs (isopropoxy)

Rationale for Predicted Chemical Shifts:

e C-2 and C-6: The carbons directly attached to the nitrogen and the isopropoxy group (C-2)
and the nitrogen (C-6) are expected to be the most downfield due to the strong deshielding
effects of these electronegative atoms.

e C-4: The carbon bearing the bromine atom (C-4) will also be shifted downfield, though
typically to a lesser extent than carbons adjacent to nitrogen or oxygen in a pyridine ring.

e C-3 and C-5: These carbons are expected to be the most upfield of the aromatic carbons.

 |Isopropoxy Carbons: The methine carbon of the isopropoxy group is predicted to appear
around 70 ppm, while the methyl carbons will be in the aliphatic region, around 22 ppm.
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Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a
molecule. For 4-Bromo-2-isopropoxypyridine, the key vibrational modes are associated with
the aromatic ring and the C-O and C-Br bonds.

Table 3: Predicted IR Absorption Frequencies for 4-Bromo-2-isopropoxypyridine

Wavenumber (cm~?) Vibration Type

3100-3000 Aromatic C-H stretch

2980-2850 Aliphatic C-H stretch (isopropoxy)
1600-1450 C=C and C=N stretching (pyridine ring)
1250-1200 Asymmetric C-O-C stretch (ether)
1100-1000 Symmetric C-O-C stretch (ether)

~600 C-Br stretch

Interpretation of the IR Spectrum:

The spectrum will be dominated by strong absorptions corresponding to the C=C and C=N
stretching vibrations of the pyridine ring. The presence of the isopropoxy group will be
confirmed by the characteristic aliphatic C-H stretching bands and the strong C-O-C stretching
vibrations. The C-Br stretching frequency is expected in the lower wavenumber region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 4-Bromo-2-isopropoxypyridine, the mass spectrum will exhibit a
characteristic isotopic pattern for bromine.

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-Bromo-2-isopropoxypyridine
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mlz lon Notes

Molecular ion peak, showing
215/217 [M]* the characteristic ~1:1 ratio for
the 7°Br and 81Br isotopes.

172/174 [M - CsH7]* Loss of the isopropyl group.
157/159 [M - C3HeO]* Loss of isopropoxy radical.
78 [CsHaN]* Pyridyl cation.

Interpretation of the Mass Spectrum:

The most telling feature of the mass spectrum will be the molecular ion peak, which will appear
as a pair of peaks of almost equal intensity separated by two mass units (m/z 215 and 217),
corresponding to the two isotopes of bromine (7°Br and 8Br). Common fragmentation pathways
would involve the loss of the isopropoxy group or parts of it, leading to the fragments listed in
the table.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this
guide.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of 4-Bromo-2-isopropoxypyridine in approximately
0.6 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal

standard.
e Instrumentation: Use a nuclear magnetic resonance spectrometer (e.g., 400 MHz or higher).

» 'H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.
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e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans will be required compared to *H NMR.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm).

IR Spectroscopy

Objective: To obtain the infrared spectrum.
Methodology:

o Sample Preparation: If the sample is a liquid, a thin film can be prepared between two
potassium bromide (KBr) or sodium chloride (NaCl) plates. If it is a solid, a KBr pellet can be
prepared by grinding a small amount of the sample with dry KBr powder and pressing the
mixture into a transparent disk.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

o Data Processing: Perform a background subtraction to remove atmospheric and instrumental
interferences.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.
Methodology:

o Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.qg.,
methanol or acetonitrile) into the mass spectrometer via a suitable ionization source, such as
electrospray ionization (ESI) or electron ionization (EI).

¢ Instrumentation: Use a mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap).

o Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
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o Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic
pattern for bromine.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 4-Bromo-2-isopropoxypyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 4-Bromo-2-
isopropoxypyridine: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1520130#spectroscopic-data-of-4-
bromo-2-isopropoxypyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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